Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring, a pyridine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-phenyl-2-pyridinecarboxaldehyde with thioamide in the presence of a base to form the thiazole ring. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate: Similar structure but lacks the phenyl group.
2-(4-Phenyl-2-pyridyl)thiazole-5-carboxylic acid: Similar core structure but different functional groups.
Uniqueness
Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate is unique due to the presence of both the phenyl and pyridine rings, which can confer specific electronic and steric properties. These features can enhance its binding affinity to biological targets and its reactivity in chemical synthesis .
Properties
IUPAC Name |
ethyl 4-methyl-2-(4-phenylpyridin-2-yl)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-3-22-18(21)16-12(2)20-17(23-16)15-11-14(9-10-19-15)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIAHZHLMMIXJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=NC=CC(=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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